3-(2-Methoxybenzyl)pyrrolidine
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Overview
Description
3-(2-Methoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C12H17NO . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 3-(2-methoxybenzyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxybenzyl)pyrrolidine consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
3-(2-Methoxybenzyl)pyrrolidine is a pale-yellow to yellow-brown solid . It has a molecular weight of 281.31 . The storage temperature is 2-8°C .Scientific Research Applications
Visible-Light-Mediated Iminyl Radical Generation
A study by Usami et al. (2018) demonstrates the generation of iminyl radicals from benzyl oxime ether, facilitating the synthesis of pyrroline via hydroimination cyclization. This process underscores the utility of 3-(2-methoxybenzyl)pyrrolidine derivatives in radical-mediated transformations under visible-light irradiation, highlighting their potential in organic synthesis and material science Usami et al., 2018.
Anti-Alzheimer's Activity
Research by Gupta et al. (2020) explores N-benzylated pyrrolidin-2-one derivatives for their anti-Alzheimer's activity. The study bases its design on the structure-activity relationship of donepezil, a major drug for Alzheimer's disease management, to synthesize compounds with potential therapeutic effects. This emphasizes the role of 3-(2-methoxybenzyl)pyrrolidine derivatives in the development of novel treatments for neurodegenerative diseases Gupta et al., 2020.
Antitubercular Activity
A study on the synthesis and evaluation of Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles by Badiger and Khazi (2013) identifies pyrrolidine derivatives as potent antitubercular agents. This work showcases the importance of 3-(2-methoxybenzyl)pyrrolidine in the development of new antitubercular compounds, contributing to the fight against tuberculosis Badiger & Khazi, 2013.
Chemical Structure and Conformation Analysis
The crystal structure analysis of various pyrrolidine derivatives by Gasser and Stoeckli-Evans (2004) provides insights into their molecular configurations and interactions. This research aids in understanding the chemical behavior and potential applications of 3-(2-methoxybenzyl)pyrrolidine derivatives in materials science and molecular engineering Gasser & Stoeckli-Evans, 2004.
Synthesis of Bioactive Compounds
Belveren et al. (2018) investigate the transformation of pyrrolidino[3,4-c]pyrrolidines to more bioactive pyrrolidino[3,4-b]pyrrolidines, evaluating their antibacterial and antimycobacterial activities. This underscores the potential of 3-(2-methoxybenzyl)pyrrolidine derivatives in synthesizing bioactive molecules for pharmaceutical applications Belveren et al., 2018.
Safety and Hazards
The safety information for 3-(2-Methoxybenzyl)pyrrolidine indicates that it is potentially harmful if swallowed or inhaled . It may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Pyrrolidine derivatives, including 3-(2-Methoxybenzyl)pyrrolidine, have potential in drug discovery due to their versatile scaffold . They can be used to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives can interact with a variety of biological targets . For instance, a similar compound, 3-(3-methoxybenzyl)-1H-pyrrolo [2,3-b]pyridine, has been found to interact with the Fibroblast growth factor receptor 1 (FGFR1) in humans .
Mode of Action
The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule .
Action Environment
It is known that the physicochemical properties of pyrrolidine derivatives can be influenced by environmental factors .
properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10/h2-5,10,13H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROIFXYGKPQQPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394245 |
Source
|
Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
191800-50-7 |
Source
|
Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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